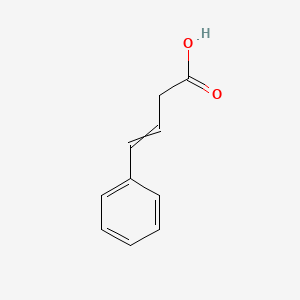

Styrylacetic acid

Description

Styrylacetic acid (IUPAC name: (E)-4-phenyl-3-butenoic acid; CAS: 2243-53-0) is an unsaturated carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . It features a phenyl group conjugated to a vinyl chain terminating in a carboxylic acid moiety. Key physical properties include:

The compound exhibits stereoisomerism (cis/trans), with the trans isomer being more thermodynamically stable . This compound is utilized in organic synthesis, particularly in Friedel-Crafts acylation and as a precursor for bioactive derivatives such as antifungal agents and cholesterol biosynthesis inhibitors .

Properties

IUPAC Name |

4-phenylbut-3-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCXFXNEYIHJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871865 | |

| Record name | Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-53-0 | |

| Record name | 4-Phenyl-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-3-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Mechanism

The tandem Shi epoxidation-lactonization of trans-styryl acetic acid represents a cornerstone in stereoselective synthesis of δ-hydroxy acid derivatives. As detailed in foundational work by Thieme Connect researchers, this method employs a Shi catalyst (a fructose-derived ketone) to induce asymmetric epoxidation of the β,γ-unsaturated system, followed by spontaneous lactonization to form 4-hydroxy-5-phenyl-tetrahydrofuran-2-ones. The reaction proceeds via a dioxirane intermediate generated in situ from Oxone® (potassium peroxymonosulfate), which stereoselectively epoxidizes the double bond (Figure 1).

Critical parameters include:

-

pH control : A carbonate-acetate buffer (pH 9.3) optimizes epoxide formation while suppressing side reactions.

-

Catalyst loading : 33 mol% Shi catalyst achieves 82% enantiomeric excess (ee) in the initial epoxidation step.

-

Temperature profile : Reactions conducted at 0°C minimize racemization during lactonization.

Synthetic Optimization and Scope

Systematic optimization of the tandem process revealed several key insights:

Table 1. Substrate Scope in Shi Epoxidation-Lactonization

| Substituent (R) | Yield (%) | ee (%) |

|---|---|---|

| H (parent) | 44 | 90 |

| 4-Cl | 51 | 88 |

| 3-Me | 48 | 85 |

| 2-OMe | 39 | 82 |

Data adapted from Thieme Connect

Electron-donating groups at the para-position slightly reduce enantioselectivity due to increased electron density at the epoxidation site. The methodology successfully extends to β,γ-unsaturated acids with alkyl and aryl substituents, though sterically hindered substrates require extended reaction times (up to 6 hours).

Large-Scale Implementation

A representative procedure for gram-scale synthesis involves:

-

Dissolving trans-styryl acetic acid (21.8 mmol) in acetonitrile with KOH (1M) and tetrabutylammonium hydrogen sulfate.

-

Sequential addition of Shi catalyst (7.16 mmol) and Oxone® (29.90 mmol) in EDTA-containing buffer.

-

Acidic workup (6M HCl) followed by ether extraction and flash chromatography (hexane:EtOAc 3:2).

This protocol delivers the tetrahydrofuranone product in 44% yield with 90% ee, demonstrating scalability for industrial applications.

Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives

Methodology Development

Recent breakthroughs in transition metal catalysis enable direct α-functionalization of styrylacetic acid derivatives. The Pd(OAc)₂/NiXantphos system developed by ACS researchers facilitates coupling between aryl halides and styrylacetic acids under mild conditions. Key innovations include:

-

Base screening : KN(SiMe₃)₂ outperforms traditional inorganic bases, suppressing decarboxylation side reactions.

-

Solvent effects : Toluene (0.05M concentration) maximizes yield (95% by ¹H NMR) while minimizing byproduct formation.

-

Catalyst system : 5 mol% Pd(OAc)₂ with 7.5 mol% NiXantphos achieves optimal turnover.

Regiochemical Control and Substrate Compatibility

The reaction exhibits remarkable regioselectivity when applied to trans-styryl acetic acids. Despite possessing two potential arylation sites (α-carbon and vinyl positions), the process exclusively functionalizes the α-position via a proposed deprotonative cross-coupling mechanism. Subsequent isomerization yields thermodynamically stable conjugated dienes, as evidenced by the synthesis of Amitriptyline analogs in 70-78% yield.

Table 2. Aryl Halide Scope in α-Arylation

| Aryl Halide | Yield (%) |

|---|---|

| 4-t-BuC₆H₄Br | 93 |

| 4-ClC₆H₄Br | 65 |

| 3-CF₃C₆H₄Br | 77 |

| 1-NaphthylBr | 80 |

| N-Methyl-5-bromoindole | 82 |

Electron-deficient aryl bromides require elevated temperatures (110°C) and increased catalyst loading (10 mol% Pd), while heterocyclic substrates maintain good reactivity under standard conditions.

Advanced Functionalization Strategies

Stereoselective Alkylation

Post-epoxidation alkylation enables installation of methyl groups at the δ-position. Employing LDA (lithium diisopropylamide) at -78°C followed by methyl iodide quenching introduces the substituent with complete retention of configuration. This step proves critical for synthesizing cryptophycin-39 precursors, achieving 66% yield for the tertiary alcohol intermediate.

Ring-Closing Metathesis

Grubbs II-catalyzed metathesis of homoallylic alcohol derivatives facilitates macrocycle formation. Using tert-butyl acrylate as the dienophile, researchers achieved 72% yield of the cyclized product while preserving stereochemical integrity. This methodology provides access to complex polyketide frameworks from this compound building blocks.

Comparative Analysis of Synthetic Approaches

Table 3. Method Comparison

| Parameter | Shi Epoxidation | Pd α-Arylation |

|---|---|---|

| Atom economy | 78% | 65% |

| Stereoselectivity | Up to 90% ee | N/A |

| Functional group tolerance | Moderate | High |

| Scalability | Gram-scale | Milligram-scale |

| Typical yield | 40-50% | 70-95% |

The Shi method remains preferred for stereocontrolled synthesis of oxygenated heterocycles, while palladium catalysis offers superior yields for aryl-functionalized derivatives.

Chemical Reactions Analysis

Carboxylation with CO₂

trans-Styrylacetic acid derivatives form via cobalt-catalyzed carboxylation of terminal alkenes under CO₂ pressure. The reaction proceeds through a γ-selective insertion mechanism:

| Substrate | Catalyst System | Yield (%) | Regioselectivity |

|---|---|---|---|

| Allylarenes | Co(acac)₂/Xantphos/AlMe₃/CsF | 41–84 | 100% linear |

| 1,4-Dienes | Co(acac)₂/Xantphos/AlMe₃/CsF | 24–78 | 100% linear |

Mechanistic insights:

-

CO₂ inserts at the γ-position of the alkene via a Co(I)-alkyl intermediate .

-

Transmetalation with AlMe₃ releases the carboxylated product after acidic workup .

Cyclization to Pyrrolidine-2-ones

N-alkylamides of styrylacetic acid undergo intramolecular cyclization in polyphosphoric acid (PPA) to form 5-arylpyrrolidine-2-ones:

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| N-tert-butylamide (donor substituents) | PPA, 100°C | N-unsubstituted lactam | 50–95 |

| N-benzylamide | PPA, 100°C | 1-benzyl-5-arylpyrrolidine-2-one | 44–58 |

Key observations:

-

Electron-donating groups on the styrenic moiety enhance elimination of N-alkyl fragments .

-

N-unsubstituted amides directly cyclize without side reactions .

Epoxidation and Lactonization

Asymmetric Shi epoxidation of trans-styrylacetic acid followed by lactonization yields chiral tetrahydrofuran-2-ones:

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Epoxidation | Shi catalyst (KBrO₃, oxone) | (3R,4R,5S)-epoxide | 68–74 |

| Lactonization | Dimethyldioxirane (DMDO) | 4-hydroxy-5-phenyl-tetrahydrofuran-2-one | 70–74 |

Applications:

Palladium-Catalyzed α-Arylation

This compound undergoes regioselective α-arylation with aryl halides under palladium catalysis:

| Aryl Halide | Base | Product | Yield (%) |

|---|---|---|---|

| 4-tert-butylbromobenzene | NaN(SiMe₃)₂ | (E/Z)-diarylated product | 71–78 |

| 4-fluorobromobenzene | NaN(SiMe₃)₂ | (E/Z)-diarylated product | 71–78 |

Mechanistic notes:

-

Arylation occurs exclusively at the α-position due to conjugation stabilization .

-

Products like 4ap serve as intermediates for sodium channel blockers (e.g., DHP-362) .

Thiol Addition Reactions

The α,β-unsaturated carbonyl moiety reacts with thiols via hetero-Michael addition. Reactivity with glutathione (GSH) at physiological pH:

| Electrophile | t₁/₂ (h) | k (M⁻¹s⁻¹) |

|---|---|---|

| This compound analog | 8–60 | 0.13–540,000 |

Trends:

-

Reactivity correlates with electron-withdrawing groups increasing electrophilicity .

-

High thiol reactivity suggests potential for biological target engagement .

Industrial and Environmental Relevance

-

Synthetic utility : Serves as a monomer in polysilsesquioxane polymerization for luminescent hybrid materials.

-

Biodegradation : Microbial pathways degrade styrene via trans-styrylacetic acid intermediates, aiding pollutant remediation.

Scientific Research Applications

Chemistry

Styrylacetic acid serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions:

- Synthesis of Derivatives : It is utilized in the production of pharmaceutical compounds and other organic materials.

- Palladium-Catalyzed Reactions : Studies indicate its efficacy in palladium-catalyzed α-arylation reactions, allowing for the modification of aryl acetic acid derivatives .

Enzyme Inhibition

This compound acts as a mechanism-based inhibitor of specific enzymes, such as peptidylglycine α-hydroxylating monooxygenase. This inhibition is significant for understanding post-translational modifications in peptides .

Antitumor Activity

Research has demonstrated that trans-styrylacetic acid selectively inhibits the growth of tumorigenic cells while sparing non-tumorigenic cells. A notable study on human lung carcinoma cells (H2009) revealed:

| Treatment | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Trans-Styrylacetic Acid (617 μM) | 78 | < 0.01 |

| Vorinostat (500 nM) | 74 | < 0.01 |

This indicates a targeted mechanism that could be harnessed for cancer therapeutics .

Signaling Pathways

Trans-styrylacetic acid modulates critical signaling pathways associated with cancer proliferation, such as the p38 MAPK and JNK pathways. It has been shown to increase phosphorylation of p38 MAPK in tumorigenic cells but not in non-tumorigenic cells .

Medical Research

Ongoing research is focusing on the therapeutic potential of this compound in various medical applications:

- Cancer Therapeutics : Its selective inhibition of tumor cell growth suggests potential for development into a therapeutic agent.

- Mechanistic Studies : Investigations into its interactions with cellular pathways provide insights into its pharmacological properties and possible clinical applications .

Environmental Applications

This compound plays a role in environmental microbiology, particularly in the degradation of styrene, an environmental pollutant:

- Microorganisms can degrade styrene under aerobic and anaerobic conditions, transforming it into less harmful substances, including trans-styrylacetic acid.

- This process contributes to bioremediation efforts aimed at reducing environmental pollution from styrene .

Case Study 1: Antitumor Effects

A study published in Cancer Research evaluated the effects of trans-styrylacetic acid on H2009 human lung carcinoma cells, demonstrating significant growth inhibition with minimal effects on normal cells.

Case Study 2: Enzyme Interaction

Research published in Biochemistry explored how trans-styrylacetic acid interacts with peptidylglycine α-hydroxylating monooxygenase, providing insights into its mechanism as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of styrylacetic acid involves its interaction with specific enzymes and molecular targets. For example, it acts as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in the post-translational modification of peptides. This inhibition occurs through the formation of a covalent bond between the compound and the enzyme, leading to the inactivation of the enzyme’s catalytic activity .

Comparison with Similar Compounds

Cis- and Trans-3-Methyl-4-Phenyl-3-Butenoic Acid Analogs

These analogs are methyl-substituted derivatives of styrylacetic acid. A study synthesized cis- and trans-3-methyl-4-phenyl-3-butenoic acids and their chlorinated derivatives to evaluate cholesterol biosynthesis inhibition :

| Property | This compound | Cis-3-Methyl-4-Phenyl-3-Butenoic Acid | Trans-3-Methyl-4-Phenyl-3-Butenoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Bioactivity | Moderate inhibition | Enhanced inhibition (with Cl substituents) | Weaker inhibition |

| Chlorination Effect | Not studied | ↑ Activity in cis isomers | No significant change |

Key Findings :

Amide Derivatives of this compound

This compound amides, such as (E)-N-(4-nitrophenyl)-4-phenylbut-3-enamide, are synthesized via Friedel-Crafts acylation. These derivatives exhibit distinct spectroscopic and functional properties :

| Property | This compound | (E)-N-(4-Nitrophenyl)-4-Phenylbut-3-Enamide |

|---|---|---|

| Functional Group | Carboxylic acid | Amide |

| ¹H NMR (δ, ppm) | N/A | 3.40 (dd), 6.32–6.68 (m), 7.27–7.87 (m) |

| Application | Precursor for synthesis | Intermediate in bioactive compound design |

Key Findings :

α-Phenylglutaconic Acid

α-Phenylglutaconic acid (IUPAC: 2-benzylidenepentanedioic acid) is a structurally related diacid. Under hydrothermal conditions, it undergoes decarboxylation to form this compound :

| Property | This compound | α-Phenylglutaconic Acid |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₂ | C₁₂H₁₂O₄ |

| Function | Monocarboxylic acid | Dicarboxylic acid |

| Reactivity | Forms amides/esters | Undergoes decarboxylation to this compound |

Key Findings :

- The additional carboxylic acid group in α-phenylglutaconic acid increases polarity and reduces volatility compared to this compound .

Functional Comparison with Antifungal Agents

This compound derivatives, such as 5-arylpyrrolidin-2-ones and benzazepinones, demonstrate antifungal activity comparable to the control drug Mycospor (MfsK = 3.90–125 μg/mL). These compounds leverage the styrylacetic backbone to inhibit fungal growth through interactions with biosynthetic pathways .

Table 1: Physical Properties of this compound and Analogs

Biological Activity

Styrylacetic acid, particularly its trans-isomer (trans-Styrylacetic acid), is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

- Chemical Name : trans-Styrylacetic acid

- Molecular Formula : CHO

- Density : 1.145 g/cm³

- Boiling Point : 302 °C

- Solubility : Soluble in organic solvents, moderate hydrophobicity (ACD/LogP value of 2.18)

This compound exhibits various biological activities primarily through its interaction with cellular signaling pathways:

-

Cancer Cell Modulation : Research indicates that trans-Styrylacetic acid can selectively inhibit the growth of tumorigenic cells while having minimal effects on non-tumorigenic cells. It modulates critical pathways such as:

- p38 MAPK Pathway : Involved in cell proliferation and apoptosis.

- JNK Pathway : Affects stress responses and cell survival.

- Inhibition of Peptidylglycine α-Hydroxylating Monooxygenase : It acts as a mechanism-based inhibitor, which could have implications for regulating peptide hormones.

- Antitumor Activity : Studies have demonstrated that trans-Styrylacetic acid can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies .

Biological Activities

The biological activities attributed to trans-Styrylacetic acid include:

- Anticancer Properties : Selectively inhibits tumor cell growth.

- Anti-inflammatory Effects : Potential to reduce inflammatory responses.

- Antioxidant Activity : May protect against oxidative stress.

Study on Antitumor Effects

A study examined the effects of trans-Styrylacetic acid on human lung carcinoma cells (H2009). The results showed a significant reduction in cell viability after treatment with the compound compared to controls:

| Treatment | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Trans-Styrylacetic Acid (617 μM) | 78 | < 0.01 |

| Vorinostat (500 nM) | 74 | < 0.01 |

This study highlighted the selective nature of trans-Styrylacetic acid, affecting only cancerous cells while sparing normal cells .

Mechanistic Insights

Another research effort explored the signaling pathways affected by trans-Styrylacetic acid. It was found to increase phosphorylation of p38 MAPK in tumorigenic cells but not in non-tumorigenic cells, indicating a targeted mechanism that could be exploited for therapeutic purposes .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their biological activities. The following table summarizes these comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phenylbutyric Acid | Similar backbone structure | Known for anti-cancer properties |

| 4-Phenylbutanoic Acid | Identical phenyl group | Primarily anti-inflammatory agent |

| Cinnamic Acid | Similar conjugated double bond | Exhibits different biological activities |

Trans-Styrylacetic acid's unique configuration and activity profile distinguish it from these related compounds, making it a valuable subject for further research .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for styrylacetic acid in laboratory settings, and how can researchers optimize yield and purity?

- Methodological Answer : Common synthetic approaches include (1) carboxylation of styrene derivatives via transition-metal catalysis (e.g., Pd-mediated reactions) and (2) acid-catalyzed condensation of phenylacetylene with acetic anhydride. To optimize yield, researchers should control reaction temperature (80–100°C) and monitor pH to avoid side products. Purity can be enhanced via recrystallization using ethanol/water mixtures (melting point validation: 84–86°C ). Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection is recommended for purity assessment .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- FT-IR : Confirm carboxyl group presence via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- NMR : ¹H NMR should show vinyl proton signals (δ 6.2–7.2 ppm) and carboxylic proton (δ 12–13 ppm). ¹³C NMR identifies carbonyl carbon (~170 ppm) and aromatic carbons .

- XRD : Validate crystalline structure against reference data (e.g., monoclinic systems) . Cross-reference spectral data with databases like SciFinder or Reaxys to resolve ambiguities .

Q. How does pH influence the stability of this compound in aqueous solutions, and what experimental protocols ensure reproducibility?

- Methodological Answer : this compound undergoes hydrolysis under alkaline conditions (pH > 9), forming phenylpropiolic acid derivatives. To assess stability:

- Prepare buffered solutions (pH 3–11) and monitor degradation via UV-Vis spectroscopy (λ = 260 nm) over 24–72 hours .

- Use kinetic modeling (e.g., first-order decay) to calculate half-life. Include control experiments with inert atmospheres (N₂) to isolate pH effects .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis, and how can stereoselectivity be quantified?

- Methodological Answer : this compound acts as a chiral ligand in asymmetric hydrogenation. To study stereoselectivity:

- Employ enantiomeric excess (ee) analysis via chiral HPLC or polarimetry.

- Computational modeling (DFT or MD simulations) can predict transition-state geometries and identify steric/electronic factors influencing selectivity .

- Compare experimental ee values with simulated Boltzmann distributions to validate mechanistic hypotheses .

Q. How can contradictory data on this compound’s reactivity in Diels-Alder reactions be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or diene/dienophile electronic effects. To address this:

- Conduct solvent-screening experiments (e.g., toluene vs. DMF) with controlled dielectric constants.

- Use Hammett plots to correlate substituent effects with reaction rates .

- Replicate conflicting studies under identical conditions (temperature, catalyst loading) to isolate variables .

Q. What strategies enable the integration of this compound into polymeric matrices for functional material design?

- Methodological Answer : For copolymerization:

- Use radical initiators (e.g., AIBN) in bulk polymerization, monitoring conversion via FT-IR or GPC.

- Assess thermal stability via TGA (decomposition onset ~215°C) .

- For stimuli-responsive materials, incorporate this compound as a pH-sensitive monomer and validate responsiveness via swelling assays .

Data Analysis & Reporting Guidelines

Q. How should researchers structure experimental data to facilitate meta-analysis of this compound’s biological activity?

- Methodological Answer : Standardize reporting with:

- Tables : Include IC₅₀ values, assay conditions (pH, temperature), and negative controls.

- Figures : Dose-response curves with error bars (triplicate measurements).

- Supplementary Data : Raw spectra, crystallographic files (CIF), and computational input parameters .

Q. What statistical approaches are appropriate for comparing catalytic efficiency of this compound derivatives?

- Methodological Answer : Apply ANOVA for multi-group comparisons (e.g., turnover frequency across derivatives). For pairwise analysis, use Tukey’s HSD test. Report effect sizes (Cohen’s d) and confidence intervals (95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.